molecular formula C18H23NO4S2 B3209604 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 1060195-01-8

2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B3209604
CAS No.: 1060195-01-8
M. Wt: 381.5 g/mol
InChI Key: GUJNQYUHONBLKI-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and a cyclopentyl ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is to first synthesize 1-(thiophen-2-yl)cyclopentanol, which can then be converted to the corresponding cyclopentylmethyl chloride. This intermediate is then reacted with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under strong oxidizing conditions.

  • Reduction: : The sulfonamide group can be reduced to an amine under reducing conditions.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Formation of 2,4-dihydroxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide.

  • Reduction: : Formation of 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenamine.

  • Substitution: : Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the field of medicine, this compound has potential applications as a drug candidate. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

  • 2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenamine

  • 2,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonic acid

Uniqueness

Compared to similar compounds, 2,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group is known for its ability to form strong hydrogen bonds, enhancing the compound's binding affinity to biological targets.

Properties

IUPAC Name

2,4-dimethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-22-14-7-8-16(15(12-14)23-2)25(20,21)19-13-18(9-3-4-10-18)17-6-5-11-24-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJNQYUHONBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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